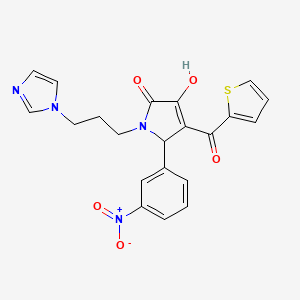

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with a 3-nitrophenyl group at position 5, a thiophene-2-carbonyl moiety at position 4, and a 3-(1H-imidazol-1-yl)propyl chain at position 1. The thiophene carbonyl moiety may contribute to π-stacking interactions in biological targets, as observed in structurally related enzyme inhibitors .

Propriétés

IUPAC Name |

4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(3-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5S/c26-19(16-6-2-11-31-16)17-18(14-4-1-5-15(12-14)25(29)30)24(21(28)20(17)27)9-3-8-23-10-7-22-13-23/h1-2,4-7,10-13,18,27H,3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZASQPHQPMLBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(3-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that incorporates various functional groups, including an imidazole ring, a nitrophenyl group, and a thiophene moiety. This structural diversity suggests potential biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.44 g/mol. The presence of the imidazole and thiophene rings indicates possible interactions with biological macromolecules, which can lead to various therapeutic effects.

Biological Activity Overview

Research indicates that compounds containing imidazole and thiophene derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that imidazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines, such as HeLa (cervical cancer) and L1210 (murine leukemia) cells .

- Antimicrobial Properties : The incorporation of nitrophenyl groups in similar compounds has been associated with enhanced antimicrobial activity. This suggests that our compound might also possess such properties, potentially effective against bacterial strains .

- Anti-inflammatory Effects : Imidazole derivatives are known for their anti-inflammatory properties. For example, certain substituted imidazoles have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which could be relevant for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with enzymes through hydrogen bonding and π-π stacking interactions. This is particularly relevant for enzyme targets involved in cancer progression and inflammation.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways that regulate cell growth and immune responses.

- Cytotoxicity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on human cell lines, indicating potential for therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Antiproliferative Studies

In vitro studies demonstrated that derivatives similar to our compound showed IC50 values ranging from 10 to 20 µM against HeLa cells. These findings suggest that modifications in the structure can significantly enhance or reduce activity depending on the substituents present on the aromatic rings .

Antimicrobial Testing

Research involving nitrophenyl derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL. This suggests that our compound may also exhibit similar antimicrobial efficacy .

Anti-inflammatory Activity

In a comparative study, certain imidazole derivatives demonstrated a reduction in TNF-α production by up to 70% at concentrations as low as 5 µg/mL. This positions these compounds as potential candidates for further development in treating inflammatory conditions .

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity :

- Studies have indicated that derivatives of pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia) . The structural modifications in this compound may lead to enhanced activity against these cell lines.

-

Antimicrobial Properties :

- Research has demonstrated that imidazole-based compounds possess antimicrobial properties. The presence of the imidazole ring in this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values indicating effectiveness against Staphylococcus aureus and Escherichia coli .

-

Enzyme Inhibition :

- The compound's structure allows it to interact with various enzymes, potentially acting as an inhibitor. Specifically, it may inhibit kinases involved in cancer progression, as evidenced by studies on related compounds that target Janus kinases (JAKs) with promising IC50 values . This inhibition can disrupt signaling pathways critical for tumor growth.

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative of the pyrrole class was tested in vitro against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value lower than 10 μM.

- Case Study 2 : In a study focusing on antimicrobial resistance, a related imidazole derivative exhibited potent activity against resistant strains of bacteria, suggesting that modifications to the core structure could yield effective therapeutic agents.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

F3226-1198 : 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

F3226-1197 : 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Compound from : 3-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Bioactivity and Functional Group Impact

Thiophene vs. Phenyl Substituents :

- F3226-1198 (thiophen-2-yl) exhibits an IC50 of 2.6 μM against matriptase activation, whereas F3226-1197 (phenyl) shows reduced potency (IC50 = 7.0 μM) . This suggests thiophene’s heteroaromatic structure enhances target binding, possibly through sulfur-mediated interactions.

- The target compound’s 3-nitrophenyl group may further modulate activity by introducing steric and electronic effects, though direct bioactivity data are unavailable.

Acyl Group Variations :

Imidazole Alkyl Chain :

Comparative Data Table

Physicochemical and Pharmacokinetic Implications

- Hydrogen-Bonding Capacity : The 3-hydroxy group and imidazole chain could improve aqueous solubility relative to F3226-1198/1197, which lack polar substituents beyond the hydroxyl group .

- LogP Predictions : The thiophene carbonyl and nitro group may increase hydrophobicity compared to the compound’s benzyloxybenzoyl group, which has ether linkages enhancing solubility .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?

Answer:

The synthesis typically involves multi-step reactions starting with heterocyclic building blocks. Key intermediates include:

- Thiophene-2-carbonyl derivatives (e.g., thiophene-3-carboxylic acid esters) for introducing the thiophene moiety via nucleophilic acyl substitution .

- 3-Nitrophenyl-substituted pyrrolidinones , synthesized through condensation reactions between nitro-substituted benzaldehydes and β-ketoesters .

- Imidazole-propyl side chains , prepared via alkylation of 1H-imidazole with halogenated propane derivatives .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Reaction yields are influenced by substituent electronic effects; for example, electron-withdrawing groups (e.g., nitro) may slow coupling steps .

Advanced: How can reaction conditions be optimized for introducing the thiophene-2-carbonyl group while minimizing side reactions?

Answer:

Optimization strategies include:

- Catalyst selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiophene bond formation, with careful control of ligand-to-metal ratios to suppress homocoupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaryl intermediates but may require lower temperatures (0–5°C) to avoid hydrolysis of the thiophene carbonyl group .

- Protecting groups : Temporarily protect the 3-hydroxyl group on the pyrrolidinone core using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired oxidation during coupling .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

- NMR : - and -NMR identify substituent patterns (e.g., imidazole protons at δ 7.4–7.6 ppm, thiophene protons at δ 7.2–7.3 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding between the 3-hydroxy group and the pyrrolidinone carbonyl (bond length ~2.8 Å) .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 467.12 for CHNOS) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial assays) and control compounds (e.g., ciprofloxacin) .

- Dose-response curves : Compare IC values across studies, accounting for solvent effects (e.g., DMSO concentrations ≤0.1% v/v) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Basic: How should researchers assess the compound’s purity and stability under different storage conditions?

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify purity (>95% desired) .

- Stability studies : Store aliquots at −20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation). Monitor via LC-MS for decomposition products (e.g., nitro group reduction to amine) .

Advanced: What computational approaches are effective for elucidating structure-activity relationships (SAR)?

Answer:

- Molecular docking : Simulate binding to target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina, focusing on hydrogen bonds between the 3-hydroxy group and active-site residues .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict antibacterial potency .

- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group’s electrophilic character) .

Basic: How to design experiments for evaluating solubility and formulation compatibility?

Answer:

- Solubility screening : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lipid-based carriers (e.g., PEG 400) using shake-flask methods .

- Excipient compatibility : Mix with common excipients (e.g., lactose, PVP) and monitor physical stability via DSC and PXRD for polymorphic changes .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced target binding?

Answer:

- Binding pocket analysis : Identify key residues (e.g., Tyr-122 in E. coli FabI) interacting with the thiophene carbonyl group. Modify substituents (e.g., fluorination) to strengthen van der Waals contacts .

- Free energy perturbation (FEP) : Calculate ΔΔG for proposed derivatives to prioritize synthesis targets .

Basic: What analytical techniques are recommended for identifying synthesis byproducts?

Answer:

- TLC and LC-MS : Detect intermediates and side products early. For example, over-alkylation of imidazole generates bis-alkylated byproducts detectable at R 0.6 (TLC, ethyl acetate/hexane 1:1) .

- NMR spiking : Add authentic samples of suspected byproducts to confirm co-elution peaks .

Advanced: How to design degradation studies to evaluate environmental persistence and metabolite toxicity?

Answer:

- Hydrolytic degradation : Expose the compound to buffers (pH 3–9) at 40°C for 28 days. Monitor nitro group reduction and thiophene ring cleavage via LC-HRMS .

- Photolytic stability : Use UV chambers (λ = 254 nm) to simulate sunlight exposure. Identify quinone-like oxidation products .

- Microbial metabolism : Incubate with soil microbiota (OECD 307 guidelines) and profile metabolites using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.